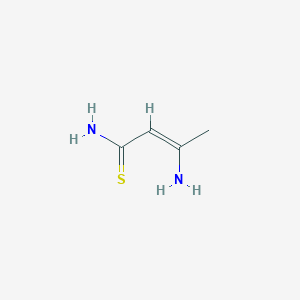
6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9FO2 . It is a derivative of indole, a heterocyclic aromatic organic compound . The compound has a molecular weight of 180.18 .
Molecular Structure Analysis
The molecular structure of “6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a fluoro group attached at the 6th position and a methoxy group at the 5th position .Physical And Chemical Properties Analysis
“6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione” is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The future research directions for “6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione” and its derivatives could involve exploring their potential therapeutic applications, given the wide range of biological activities exhibited by indole derivatives . Further studies could also focus on developing more efficient synthesis methods for these compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione involves the conversion of 5-methoxyindole-2,3-dione to the desired product through a series of reactions.", "Starting Materials": [ "5-methoxyindole-2,3-dione", "fluorine gas", "sodium hydride", "acetic anhydride", "glacial acetic acid", "sulfuric acid", "water" ], "Reaction": [ "Step 1: 5-methoxyindole-2,3-dione is reacted with sodium hydride in dry DMF to form the sodium salt of the compound.", "Step 2: Fluorine gas is bubbled through the reaction mixture to introduce the fluorine atom at the 6-position of the indole ring.", "Step 3: The resulting mixture is then treated with acetic anhydride and glacial acetic acid to form the acetylated intermediate.", "Step 4: Sulfuric acid is added to the reaction mixture to hydrolyze the acetyl group and form the desired product, 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione.", "Step 5: The product is isolated by filtration and washed with water to remove any impurities." ] } | |
Número CAS |
1566838-47-8 |
Nombre del producto |
6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione |
Fórmula molecular |
C9H6FNO3 |
Peso molecular |
195.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



